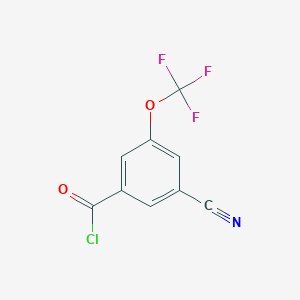
3-Cyano-5-(trifluoromethoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF3NO2 and a molecular weight of 249.575 g/mol . It is a derivative of benzoic acid and contains both a cyano group and a trifluoromethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-Cyano-5-(trifluoromethoxy)benzoic acid with oxalyl chloride in the presence of a solvent such as dichloromethane . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form 3-Cyano-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane and other organic solvents are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 3-Cyano-5-(trifluoromethoxy)benzoic acid.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the cyano group.
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar structure but with a fluoro group instead of a cyano group.
Uniqueness
3-Cyano-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H3ClF3NO2 |
|---|---|
Molekulargewicht |
249.57 g/mol |
IUPAC-Name |
3-cyano-5-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-8(15)6-1-5(4-14)2-7(3-6)16-9(11,12)13/h1-3H |
InChI-Schlüssel |
IDJQHHWRIQRXPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)Cl)OC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















